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Beta-Amyloid (16-22)

Cat. No.: B1578766
M. Wt: 853.0
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Description

Significance of Beta-Amyloid (16-22) as a Minimal Amyloidogenic Peptide Model

Beta-Amyloid (16-22), often abbreviated as Aβ(16-22), is recognized as one of the shortest peptide fragments of the full-length Aβ that can independently form amyloid fibrils. nih.govresearchgate.net This characteristic makes it an ideal and simplified model system for biophysical and structural studies of amyloidogenesis. researchgate.net The core of this fragment, specifically the hydrophobic sequence Phe-Phe (residues 19-20), is considered essential for the self-assembly process. researchgate.netnih.gov

The value of Aβ(16-22) as a model system is rooted in its ability to recapitulate the fundamental characteristics of amyloid formation, such as nucleation-dependent aggregation and the formation of β-sheet-rich structures, but on a much smaller and more computationally and experimentally accessible scale. researchgate.netresearchgate.net This allows researchers to probe the specific molecular interactions and conformational changes that drive the initial stages of fibril assembly. researchgate.net

Property Description Significance
Sequence KLVFFAE (Lys-Leu-Val-Phe-Phe-Ala-Glu)Represents residues 16-22 of full-length Beta-Amyloid.
Size Heptapeptide (7 residues)One of the shortest known amyloidogenic fragments, facilitating detailed study. nih.govresearchgate.net
Key Region Central hydrophobic core (residues 17-21), particularly F19/F20. researchgate.netnih.govCrucial for driving self-aggregation and β-sheet formation. nih.gov
Fibril Structure Forms highly ordered amyloid fibrils with an antiparallel β-sheet organization. nih.govpnas.orgProvides a fundamental model for cross-β spine formation.
Aggregation Kinetics Rapid fibrillation, often following a nucleation-elongation model. researchgate.netAllows for timely experimental observation of the entire aggregation process.

Overview of Foundational Research Approaches Applied to Beta-Amyloid (16-22)

The small size and rapid aggregation of Aβ(16-22) make it amenable to a wide array of high-resolution analytical techniques that are often more challenging to apply to the full-length peptide.

Experimental Approaches:

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: This has been a cornerstone technique for determining the atomic-level structure of Aβ(16-22) fibrils. nih.govfrontiersin.org ssNMR has been instrumental in revealing the antiparallel β-sheet organization and the specific residue contacts within the fibril core. nih.gov

Electron Microscopy (EM) and Atomic Force Microscopy (AFM): These imaging techniques are used to visualize the morphology of the aggregates, from early oligomers and protofibrils to mature fibrils, providing information on their size and structure. researchgate.net

X-ray Diffraction and Birefringence: These methods are used to confirm the presence of the characteristic cross-β structure that defines amyloid fibrils. researchgate.netnih.gov

Thioflavin T (ThT) Fluorescence Spectroscopy: This is a common method to monitor the kinetics of fibril formation in real-time, as the dye's fluorescence increases significantly upon binding to β-sheet-rich structures. researchgate.net

Computational Approaches:

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for investigating the conformational dynamics and aggregation pathways of Aβ(16-22) at an atomic level of detail. biorxiv.orgmdpi.comfrontiersin.org These simulations provide insights into the early stages of dimerization and oligomerization, which are often difficult to capture experimentally. nih.gov

Coarse-Grained (CG) Models: To study larger systems over longer timescales, researchers employ CG models (e.g., PRIME, MARTINI, OPEP) that simplify the representation of the peptide, allowing for the simulation of fibril formation and growth. frontiersin.orgacs.org

Enhanced Sampling Techniques: Methods like Replica Exchange Molecular Dynamics (REMD) and Replica Permutation with Solute Tempering (RPST) are used to overcome the energy barriers and efficiently sample the conformational landscape of the peptide during aggregation. nih.govfrontiersin.org

Research Technique Primary Application for Aβ(16-22) Key Findings
Solid-State NMR Atomic-resolution structural analysis of fibrils.Determined antiparallel β-sheet structure. nih.govnih.gov
Molecular Dynamics (MD) Simulating early aggregation events and conformational changes.Elucidated the role of hydrophobic and electrostatic interactions. nih.govmdpi.com
Electron/Atomic Force Microscopy Visualizing aggregate morphology.Observed progression from oligomers to mature fibrils. researchgate.net
Thioflavin T (ThT) Assay Monitoring aggregation kinetics.Characterized the nucleation-elongation fibrillation pathway. researchgate.net

Properties

Molecular Weight

853.0

sequence

KLVFFAE

Origin of Product

United States

Molecular Conformation and Structural Dynamics of Beta Amyloid 16 22

Monomeric Conformational Ensembles and Intramolecular Transitions

In its monomeric state, Beta-Amyloid (16-22) is conformationally dynamic, existing as an ensemble of interconverting structures. nih.gov The specific conformations adopted are influenced by environmental factors such as solvent conditions. acs.org

Under aqueous conditions, the isolated Beta-Amyloid (16-22) peptide predominantly exists in a random coil state, characterized by a lack of stable, ordered secondary structure. nih.gov Molecular dynamics simulations have shown that in water, a significant percentage of the monomers adopt a random coil (RC) conformation. nih.gov This disordered state is considered a precursor to the more structured conformations that lead to aggregation. pnas.org

While the random coil is a major conformational state, monomeric Beta-Amyloid (16-22) can also transiently adopt extended beta-strand-like structures. nih.gov These extended conformations are thought to be a crucial step towards the formation of beta-sheets, the hallmark of amyloid fibrils. acs.org The presence of certain denaturants, such as urea (B33335), can surprisingly promote the formation of beta-strand conformations at the expense of random coil structures in the monomeric state. nih.gov

Interestingly, the pathway to beta-sheet formation and subsequent aggregation is not always a direct transition from a random coil. Evidence from molecular dynamics simulations suggests the involvement of a transient alpha-helical intermediate state. nih.govnih.gov This alpha-helical conformation is considered an obligatory, on-pathway intermediate in the assembly of Beta-Amyloid (16-22) oligomers. nih.govacs.org The assembly mechanism is often described as a random coil to alpha-helix to beta-strand transition. nih.govacs.org However, some studies suggest that while alpha-helical intermediates can occur, they may not be an absolute requirement for the formation of all dimer structures. researchgate.net The lifetime and stability of this helical intermediate can be influenced by the surrounding environment; for instance, urea has been shown to decrease its lifetime. nih.gov

Extended Beta-Strand Conformations

Oligomeric and Fibrillar Structural Architectures

The aggregation of Beta-Amyloid (16-22) monomers leads to the formation of a variety of oligomeric and fibrillar structures, which are characterized by a high content of beta-sheets. nih.gov These organized structures are the basis of the amyloid fibrils observed in disease.

A predominant structural feature of mature Beta-Amyloid (16-22) fibrils is the antiparallel organization of the beta-sheets. nih.govresearchgate.netacs.org In this arrangement, the beta-strands run in opposite directions to each other. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction studies have confirmed this antiparallel beta-sheet structure. nih.govacs.orgpnas.org This organization is stabilized by both inter-peptide hydrophobic and electrostatic interactions. nih.gov The formation of these antiparallel beta-sheets is a critical step in the oligomerization process. nih.gov

While the mature fibrils of Beta-Amyloid (16-22) are predominantly antiparallel, there is evidence for the existence of parallel beta-sheet polymorphisms, particularly in early-stage aggregates. researchgate.net Some research suggests a structural transition occurs, where oligomers initially form with parallel beta-sheets and then convert to the more stable antiparallel structure as the fibrils mature. researchgate.net The presence of certain ions, such as high concentrations of Ca²⁺, has also been shown to potentially induce a switch from an antiparallel to a parallel beta-sheet arrangement. researchgate.net This highlights the polymorphic nature of Beta-Amyloid aggregates, where the same peptide sequence can adopt different packing arrangements. pnas.org However, other simulation studies have indicated that the formation of large parallel beta-sheets is unlikely for Beta-Amyloid (16-22). nih.gov

Beta-Barrel Structural Motifs in Oligomers

A significant structural motif observed during the oligomerization of Aβ(16-22) is the β-barrel. Molecular dynamics simulations have revealed that Aβ(16-22) peptides can assemble into antiparallel, β-barrel-like structures, particularly in hexameric and octameric forms. pnas.orgbiorxiv.org These barrel-shaped oligomers are considered to be potentially cytotoxic intermediates in the aggregation cascade. biorxiv.orgresearchgate.net The formation of these structures is influenced by factors such as pH, with uncapped Aβ(16-22) at acidic pH readily forming β-barrels. acs.org These structures are characterized by a hydrophobic core and a hydrophilic exterior, which can interact with cellular membranes.

Fibril Morphology and Supramolecular Helical Twist

Upon maturation, Aβ(16-22) oligomers assemble into highly ordered amyloid fibrils. nih.gov These fibrils are characterized by a cross-β architecture, where β-strands run perpendicular to the fibril axis. biorxiv.org Solid-state NMR studies have definitively shown that Aβ(16-22) fibrils are composed of antiparallel β-sheets. nih.govpnas.org A notable feature of these fibrils is their polymorphic nature, including the presence of a supramolecular helical twist. pnas.orgbiorxiv.org Molecular dynamics simulations of a 24-mer of Aβ(16-22) revealed a highly twisted fibril structure. pnas.org This twist is a common characteristic of amyloid fibrils and arises from the energetically favorable packing of the constituent β-sheets. frontiersin.org The morphology of these fibrils can also include flat, ribbon-like structures and even nanotubes under specific solvent conditions. researchgate.net

Influence of Environmental Microenvironments on Conformational Ensemble

The conformational landscape of Aβ(16-22) is exquisitely sensitive to its surrounding environment. Factors such as solvent composition, the presence of denaturants or osmolytes, and interactions with surfaces can dramatically shift the equilibrium between different conformational states, thereby modulating the aggregation process.

Effects of Ionic Liquids and Solvent Composition

Ionic liquids (ILs) have been shown to have a profound and varied impact on the aggregation of Aβ(16-22). The specific effect depends on the nature of the IL's cation and anion, as well as its concentration. For instance, coarse-grained molecular dynamics simulations showed that increasing concentrations of triethylammonium (B8662869) mesylate ([TEA]+[Ms]-) in water led to smaller Aβ(16-22) aggregates with lower β-sheet content. nih.govacs.org This inhibitory effect is attributed to the interaction of the [TEA]+ cations with the hydrophobic phenylalanine residues, which weakens the core of the aggregates, and the sequestration of peptides at the interface of IL-rich nanodomains. nih.govacs.org

Conversely, other studies using different ILs have shown an enhancement of fibril formation. A comparison of primary, secondary, and tertiary amine-based protic ionic liquids found that the primary amine resulted in the greatest conversion to amyloid fibrils. publish.csiro.au Molecular dynamics simulations of Aβ(16-22) dimers in aqueous solutions of ethylammonium (B1618946) mesylate (EAM), ethylammonium nitrate (B79036) (EAN), and triethylammonium mesylate (TEAM) revealed that the β-sheet conformation was the most stable in EAM and EAN at both low and high concentrations, and at low concentrations of TEAM. However, at a high concentration of TEAM, an α-helical conformation became the global minimum. rsc.org

Ionic LiquidConcentrationEffect on Aβ(16-22) Conformation/AggregationReference
Triethylammonium mesylate ([TEA]+[Ms]-)IncreasingInhibition of aggregation, smaller aggregates, lower β-sheet content. nih.gov, acs.org
Primary amine-based protic ILNot specifiedGreatest conversion into amyloid fibrils compared to secondary and tertiary amines. publish.csiro.au
Ethylammonium mesylate (EAM)10% and 70% (w/w)β-sheet conformation is the global minimum. rsc.org
Ethylammonium nitrate (EAN)10% and 70% (w/w)β-sheet conformation is the global minimum. rsc.org
Triethylammonium mesylate (TEAM)10% (w/w)β-sheet conformation is the global minimum. rsc.org
Triethylammonium mesylate (TEAM)70% (w/w)α-helix conformation is the global minimum. rsc.org

Impact of Denaturants and Osmolytes

Denaturants and osmolytes are small molecules that can alter the stability and conformation of proteins. Studies on Aβ(16-22) have shown that these agents can significantly influence its conformational ensemble. Denaturants like urea and guanidinium (B1211019) chloride (GuHCl) tend to favor more extended or unfolded peptide structures. figshare.com This is because they disrupt the intramolecular interactions, such as hydrophobic contacts and hydrogen bonds, that stabilize compact conformations. figshare.comresearchgate.net

In contrast, the protecting osmolyte trimethylamine (B31210) N-oxide (TMAO) has been found to increase the population of compact peptide conformations. figshare.com TMAO achieves this by stabilizing charge-charge and intra-backbone interactions. researchgate.net By promoting more compact states, TMAO can accelerate the aggregation of beta-amyloid. mdpi.com The differential effects of these molecules highlight the delicate balance of forces that govern the folding and misfolding of Aβ(16-22).

CompoundTypeEffect on Aβ(16-22) ConformationReference
UreaDenaturantFavors extended structures; destabilizes hydrophobic and intra-backbone interactions. figshare.com, researchgate.net
Guanidinium chloride (GuHCl)DenaturantFavors extended structures. figshare.com
Trimethylamine N-oxide (TMAO)OsmolyteIncreases population of compact conformations; stabilizes charge-charge and intra-backbone interactions. figshare.com, researchgate.net

Adsorption and Induced Conformational Changes at Hydrophilic-Hydrophobic Interfaces

Interfaces, such as the air-water interface or the surface of nanoparticles, can act as catalysts for amyloid aggregation. nih.gov The hydrophobic-hydrophilic nature of these interfaces can induce conformational changes in Aβ(16-22) that promote self-assembly. Molecular dynamics simulations have shown that at an air-water interface, Aβ(16-22) peptides rapidly accumulate and form antiparallel β-sheets. nih.govaip.org The interface induces a more ordered structure compared to the bulk solution, with hydrophobic residues orienting towards the air and hydrophilic residues towards the water. aip.org

Similarly, the hydrophobicity of a surface plays a critical role. Fibrillation of beta-amyloid is generally enhanced on hydrophobic surfaces and inhibited on hydrophilic surfaces. chemrxiv.orgmdpi.commdpi.com This is not simply due to increased peptide concentration but is a result of surface-induced conformational changes. chemrxiv.org For instance, on a hydrophobic self-assembled monolayer, Aβ(10-40) adopts a partially helical structure, which may represent an intermediate state on the fibrillization pathway. mdpi.com Metal surfaces also exhibit facet-dependent effects; for example, the Au(100) surface is more likely to promote fibril-like conformations of Aβ(16-22) compared to the Au(111) surface. chemrxiv.orgmdpi.com

InterfaceEffect on Aβ(16-22) Conformation/AggregationReference
Air-Water InterfaceInduces formation of ordered structures, including antiparallel β-sheets. nih.gov, nih.gov, aip.org
Hydrophobic SurfacesEnhances fibrillation; induces partially helical structures. chemrxiv.org, mdpi.com, mdpi.com
Hydrophilic SurfacesInhibits fibrillation. chemrxiv.org, mdpi.com
Au(100) Metal SurfaceMore likely to adopt fibril-like conformations. chemrxiv.org, mdpi.com
Au(111) Metal SurfaceAdopts structures different from those in amyloid fibrils. chemrxiv.org, mdpi.com

Mechanisms of Beta Amyloid 16 22 Aggregation and Self Assembly

Nucleation and Elongation Kinetics in Beta-Amyloid (16-22) Fibrillation

The transformation of soluble Beta-Amyloid (16-22) peptides into structured fibrils is a time-dependent process characterized by distinct kinetic phases. This process is generally described by a nucleation-dependent polymerization model, involving an initial slow nucleation phase followed by a more rapid elongation phase. nih.gov

Primary Nucleation Pathways and Rate-Limiting Steps

Experimental and theoretical analyses estimate that this primary nucleus is composed of approximately 6-7 peptide molecules. nih.govresearchgate.net This nucleus is thought to consist of two β-sheets that are associated via their hydrophobic surfaces. nih.govresearchgate.net The formation of this ordered seed is the crucial, slow step that precedes the rapid growth of fibrils. mdpi.com Once a stable nucleus is formed, it catalyzes the further aggregation of monomers, leading to an exponential growth phase. nih.gov

Oligomer Formation and Growth Mechanisms

Following primary nucleation, soluble monomers begin to associate into larger, yet still soluble, oligomers. At neutral pH, monomeric Aβ(16-22) is predicted to exist in a random coil configuration. pnas.orgpnas.org These monomers then oligomerize, potentially passing through intermediate, out-of-register states before achieving a more stable, in-register antiparallel alignment. pnas.org Molecular dynamics simulations have been used to examine the stability of various oligomeric structures, including dimers, trimers, and hexamers. pnas.org

The environment significantly influences oligomer formation. Aggregation is notably accelerated at hydrophilic-hydrophobic interfaces, such as an air-water interface. mdpi.comaip.orgnih.gov Peptides accumulate at these interfaces, and the resulting high local concentration speeds up their aggregation and the formation of antiparallel β-sheets. aip.orgnih.gov Simulations have shown that oligomers of varying sizes can form, with smaller oligomers like monomers to tetramers being present mainly at the interface, while larger ones may also exist away from the interface. aip.org These early oligomeric species are considered crucial intermediates in the pathway to mature fibrils. bmbreports.org

Fibril Elongation and Lateral Association Dynamics

Once stable nuclei or oligomers are formed, the fibrillation process enters the elongation phase, where fibrils grow by the sequential addition of monomeric peptides to their ends. This growth is often described by a "dock-and-lock" mechanism, where a peptide first docks at the fibril end and then locks into the fibril structure. njit.edunih.gov The docked state is characterized by disordered conformations stabilized primarily by hydrophobic interactions, while the locked state involves the peptide adopting a fibril-like structure with stable hydrogen bonds. nih.gov

The initial structures formed are often thin fibers with widths of 10-20 nm. nih.govresearchgate.net These protofibrils subsequently increase in both length and thickness over time. nih.gov This thickening is attributed to the lateral association of the thinner fibers, which bundle together to form the mature, wider fibrils often observed in electron microscopy. nih.govresearchgate.net

Molecular Interactions Governing Beta-Amyloid (16-22) Aggregation

The self-assembly of Beta-Amyloid (16-22) is driven by a delicate balance of non-covalent forces. Both hydrophobic and electrostatic interactions are recognized as playing important roles in the aggregation process, stabilizing the peptide conformations within the fibril structure. nih.govresearchgate.net

Dominance of Hydrophobic Interactions (e.g., Phenylalanine Residues)

The hydrophobic core of the Aβ(16-22) peptide, represented by the sequence "LVFFA" (Leu17-Val18-Phe19-Phe20-Ala21), is essential for its self-assembly. researchgate.netjst.go.jp Within this core, the two adjacent Phenylalanine residues (Phe19 and Phe20) are of particular importance. researchgate.net These aromatic residues are critical for molecular recognition and the formation of amyloid fibrils through stacking interactions. researchgate.netnih.gov The interaction between these phenylalanine residues is presumed to be a major driver in the self-assembly of Aβ(16-22). nih.gov Molecular dynamics simulations have shown that these residues are consistently in contact with surfaces that promote aggregation, highlighting their strong contribution to the adsorption and assembly process. mdpi.comchemrxiv.org While other interactions are present, some computational models suggest that hydrophobic interactions are the dominant force stabilizing the aggregated structures compared to salt bridges. pnas.org

Contribution of Electrostatic Attractions (e.g., Lys16-Glu22)

Electrostatic interactions provide crucial directional forces that guide the specific arrangement of peptides within an aggregate. A key electrostatic interaction in Aβ(16-22) aggregation is the attraction between the positively charged N-terminal residue, Lysine-16 (Lys16), and the negatively charged C-terminal residue, Glutamic acid-22 (Glu22). mdpi.comjst.go.jp This attraction facilitates the formation of a salt bridge, which is a significant factor in stabilizing an antiparallel β-sheet arrangement. jst.go.jpuchicago.edu In this configuration, peptides align in opposite directions, allowing the charged termini to form favorable intermolecular contacts. aip.org

Molecular dynamics simulations confirm that these electrostatic contacts between Lys16 and Glu22 are determinative for the antiparallel orientation of the peptides. uchicago.edu The formation of antiparallel β-sheets is a recurring observation in both simulations and solid-state NMR experiments. mdpi.comaip.orgpnas.org The stability of this Lys16-Glu22 salt bridge is critical; studies have shown that disrupting this bridge, for instance through the addition of zinc ions, can decrease the prevalence of antiparallel structures and favor other arrangements. nih.govacs.org

Interactive Data Tables

Table 1: Key Molecular Interactions in Beta-Amyloid (16-22) Aggregation

Interaction TypeResidues InvolvedRole in AggregationStructural ConsequenceSupporting Findings
Hydrophobic Leu17, Val18, Phe19, Phe20, Ala21Primary driving force for self-assembly and stabilization of the fibril core. researchgate.netjst.go.jpPromotes the association of peptides and the formation of a hydrophobic core.Phenylalanine (Phe19, Phe20) stacking interactions are critical for molecular recognition and fibril formation. researchgate.netnih.gov
Electrostatic Lysine-16 (Lys16), Glutamic acid-22 (Glu22)Guides the specific alignment of peptides.Formation of a Lys16-Glu22 salt bridge stabilizes antiparallel β-sheet structures. aip.orgjst.go.jpuchicago.eduDisruption of the salt bridge reduces the probability of antiparallel structures from 24.8% to 12.5% in the presence of Zn2+. nih.govacs.org

Table 2: Summary of Kinetic Findings for Beta-Amyloid (16-22) Fibrillation

Kinetic ParameterDescriptionFindingReferences
Kinetic Model The overall model describing the aggregation process.Fibrillation follows a nucleation-elongation model. nih.govacs.org
Rate-Limiting Step The slowest step in the fibrillation pathway.Primary nucleation is the rate-limiting step. nih.govacs.org
Nucleus Size The estimated number of monomers in a stable nucleus.Composed of 6-7 peptide molecules. nih.govresearchgate.net
Fibril Growth The process by which fibrils increase in size after nucleation.Occurs via elongation at fibril ends and lateral association of thinner fibers. nih.govresearchgate.net

Role of Inter- and Intramolecular Hydrogen Bonding Networks

Hydrogen bonds are fundamental to the stability and structure of Beta-Amyloid (16-22) aggregates. nih.gov The formation of intermolecular hydrogen bonds is a key driver in the assembly of these peptides into β-sheets, the characteristic secondary structure of amyloid fibrils. nih.gov These bonds typically form between the backbone amide and carbonyl groups of adjacent peptide chains, creating a stable, extended network that runs parallel to the fibril axis. nih.gov

Molecular dynamics simulations have revealed that in the aggregation process, peptides can form both parallel and antiparallel β-sheet arrangements, with a preference for the antiparallel conformation. nih.gov The strength of these hydrogen bonds can be influenced by the surrounding environment. For instance, studies have shown that terminal capping of the peptide can lead to stronger hydrogen bonding and π-π stacking interactions by reducing electrostatic repulsion. acs.orgnih.gov The number of intra-peptide hydrogen bonds has also been observed to increase with temperature, which can influence the peptide's thermal expansion. rsc.org The formation of these hydrogen bond networks is a critical step, facilitating the transition from disordered oligomers to more structured, fibrillar aggregates. nih.gov

Pi-Stacking and Cation-Pi Interactions

Cation-π interactions, which occur between the positively charged lysine (B10760008) (Lys) residue at position 16 and the aromatic phenylalanine residues, also contribute to the aggregation process. acs.org These interactions can influence the conformation of the peptide and promote the association of monomers. The interplay between π-π stacking and cation-π interactions, along with hydrogen bonding and hydrophobic forces, creates a complex energy landscape that guides the self-assembly of Beta-Amyloid (16-22) peptides. nih.govacs.org The presence of certain molecules, like ATP, can interfere with these interactions, thereby inhibiting aggregation. acs.orgnih.gov

Influence of Macroscopic and Thermodynamic Conditions on Beta-Amyloid (16-22) Aggregation

The aggregation of Beta-Amyloid (16-22) is highly sensitive to the macroscopic and thermodynamic conditions of the system. Factors such as temperature, peptide concentration, and hydrodynamic forces can significantly influence the kinetics and pathways of fibril formation.

Temperature-Dependent Aggregation Pathways and Phase Transitions

Temperature plays a critical role in the aggregation of Beta-Amyloid (16-22), influencing both the solubility of the peptide and the kinetic pathways of aggregation. pnas.org Molecular dynamics simulations have shown that at higher temperatures (e.g., 342 K), the aggregation process tends to follow a one-step pathway, characterized by direct fibril formation. pnas.org In contrast, at lower temperatures (e.g., 273 K), a two-step pathway is observed, where hydrogen-bonded oligomers form first and then subsequently convert into fibrils. pnas.org

The thermodynamic stability of different aggregate states (solution, oligomers, and fibrils) can be represented by a temperature-concentration phase diagram. pnas.orgresearchgate.net This diagram reveals that the solution and fibrillar phases are the only thermodynamically stable states, while various oligomeric forms exist as metastable intermediates. pnas.orgresearchgate.net The solubility of the peptide decreases with increasing temperature within a certain range, which is a key factor in driving aggregation. pnas.org Experimental studies using transmission electron microscopy have validated these in silico predictions, confirming the formation of fibrils under conditions predicted by the phase diagram. pnas.orgpnas.org

Temperature-Dependent Aggregation Pathways of Beta-Amyloid (16-22)
TemperatureAggregation PathwayInitial IntermediatesReference
High (e.g., 342 K)One-stepDirect fibril nucleus formation pnas.org
Low (e.g., 273 K)Two-stepHydrogen-bonded oligomers pnas.org

Concentration Effects on Fibrillation Kinetics

The concentration of Beta-Amyloid (16-22) peptides is a major determinant of fibrillation kinetics. researchgate.net Higher peptide concentrations generally lead to faster aggregation rates. mdpi.com The kinetics of fibrillation are often described by a nucleation-elongation model, where the formation of a stable nucleus is the rate-limiting step. researchgate.net Research indicates that the aggregation nucleus for Beta-Amyloid (16-22) is composed of approximately 6-7 peptide molecules. researchgate.net

Studies have shown that at concentrations above a critical value (e.g., 55 μM), the peptide readily forms well-characterized antiparallel β-sheet fibril structures. pnas.org The rate of aggregation is also influenced by the presence of other molecules. For example, increasing concentrations of glucose have been shown to accelerate the fibrillation of Beta-Amyloid (16-22). rsc.org Conversely, certain ionic liquids can inhibit aggregation in a concentration-dependent manner by interfering with hydrophobic contacts. acs.org

Effect of Concentration on Beta-Amyloid (16-22) Fibrillation
ConditionEffect on FibrillationMechanismReference
Increasing Peptide ConcentrationAccelerated kineticsFollows nucleation-elongation model researchgate.netmdpi.com
Increasing Glucose ConcentrationAccelerated kineticsNot fully elucidated rsc.org
Increasing Ionic Liquid ([TEA]+[Ms]−) ConcentrationInhibitionWeakening of hydrophobic core acs.org

Hydrodynamic Interactions and Oligomer Fusion Dynamics

Hydrodynamic interactions, which are mediated by the solvent, play a significant role in the aggregation process of Beta-Amyloid (16-22). researchgate.netaip.org These interactions, often missed in simulations using implicit solvent models, can impact the kinetics of aggregation and the dynamics of oligomer fusion. aip.orgresearchgate.net

Simulations that incorporate hydrodynamic effects have demonstrated that these forces enhance the aggregation process by promoting the fusion and exchange of oligomers between larger aggregates. researchgate.netaip.org Hydrodynamic interactions guide the growth of the largest cluster and can influence the morphology of the resulting aggregates. researchgate.netaip.org For instance, simulations have shown the transition from ellipsoidal assemblies to elongated and slightly twisted aggregates, and even branched, disordered fibril-like structures, which have been observed experimentally. researchgate.netaip.org These findings highlight the importance of considering the physical properties of the solvent in understanding the complex dynamics of amyloid aggregation.

Modulation Strategies for Beta Amyloid 16 22 Aggregation

Mechanisms of Aggregation Inhibition and Disaggregation

The inhibition of Aβ(16-22) aggregation can be achieved through several distinct molecular mechanisms. These strategies aim to interfere with the peptide's ability to form the stable, β-sheet-rich structures that characterize amyloid fibrils.

Disruption of Critical Interpeptide Contacts

A primary mechanism for inhibiting Aβ(16-22) aggregation involves the disruption of key interactions between peptide monomers that are essential for the formation and stability of aggregates. The aggregation of Aβ(16-22) is largely driven by electrostatic attraction between the positively charged Lysine-16 (Lys16) and the negatively charged Glutamic acid-22 (Glu22), as well as hydrophobic interactions involving the central residues, particularly Phenylalanine-19 (Phe19) and Phenylalanine-20 (Phe20). mdpi.comnih.gov

Inhibitory molecules can physically block these critical contact points. For instance, certain compounds can interact with the charged residues at the termini of the Aβ(16-22) fragment, preventing the formation of salt bridges that stabilize the antiparallel β-sheet structure. mdpi.comnih.gov Similarly, molecules that bind to the hydrophobic core can disrupt the Phe-Phe stacking interactions, which are crucial for the formation of a stable hydrophobic core in the amyloid aggregate. acs.org By interfering with these interpeptide contacts, the initial steps of aggregation are hindered, preventing the formation of larger, ordered structures. acs.orgrsc.org

Stabilization of Non-Aggregating or Off-Pathway Conformational States

Another effective strategy to prevent Aβ(16-22) aggregation is to stabilize peptide conformations that are not prone to aggregation or to redirect the aggregation process toward non-toxic, "off-pathway" species. mdpi.com The native state of Aβ is predominantly a random coil or helical structure, which must undergo a conformational change to a β-sheet structure to aggregate.

Some modulators can bind to the Aβ(16-22) peptide and induce or stabilize a helical conformation, making the transition to a β-sheet less favorable. jst.go.jpjst.go.jp For example, molecular dynamics simulations have shown that myricetin (B1677590) can induce a helical structure in Aβ(16-22) fragments, thereby inhibiting the formation of β-sheets. jst.go.jpjst.go.jp By locking the peptide in a non-aggregating state, these molecules effectively prevent the initiation of the amyloid cascade. Other molecules can redirect the aggregation pathway towards the formation of unstructured, amorphous aggregates that are less toxic than the highly ordered amyloid fibrils. mdpi.com

Sequestration of Monomers or Oligomeric Intermediates

Molecular chaperones, for example, can bind to misfolded oligomeric species of Aβ and form long-lived complexes. nih.gov This action not only prevents the further growth of these oligomers into mature fibrils but also inhibits their dissociation into potentially toxic smaller species. nih.gov Similarly, certain small molecules can bind to Aβ monomers, rendering them unable to add to a growing fibril. mdpi.com This sequestration can also occur at a larger scale, where peptides are localized within nanodomains formed by the modulator, effectively dispersing the Aβ(16-22) peptides and preventing them from reaching the critical concentration required for aggregation. acs.org

Molecular Modulators and Their Interaction Mechanisms with Beta-Amyloid (16-22)

A variety of molecules, from endogenous biomolecules to natural compounds, have been identified as modulators of Aβ(16-22) aggregation. These molecules employ the mechanisms described above to interfere with the amyloidogenic pathway.

Endogenous Biomolecules (e.g., Adenosine Triphosphate - ATP)

Adenosine Triphosphate (ATP), the primary energy currency of the cell, has been shown to inhibit the aggregation of Aβ peptides, including the Aβ(16-22) fragment. acs.orgnih.govresearchgate.net Experimental studies have demonstrated that at millimolar concentrations, ATP can prevent Aβ fibrillation. acs.orgnih.gov All-atom molecular dynamics simulations have provided insights into the underlying mechanisms.

ATP interacts with the Aβ(16-22) peptide through a combination of hydrogen bonding, π-π stacking, and NH-π interactions. acs.orgnih.gov These interactions effectively prevent the self-association of Aβ(16-22) peptides. acs.orgnih.gov The presence of ATP makes the aggregation of the Aβ(16-22) peptide unfavorable. acs.orgnih.gov The van der Waals interactions between ATP and the amyloid peptides have been identified as a key driving force in suppressing fibril formation. rsc.org Furthermore, ATP can also promote the dissolution of pre-formed aggregates. researchgate.netnih.gov

Endogenous Modulator Mechanism of Interaction with Aβ(16-22) Effect on Aggregation
Adenosine Triphosphate (ATP)Interacts via hydrogen bonding, π-π stacking, and NH-π interactions. acs.orgnih.gov Van der Waals forces are a major contributor. rsc.orgInhibits aggregation and can disrupt pre-formed fibrils. acs.orgnih.govresearchgate.net

Natural Compounds (e.g., Polyphenols, Myricetin, Rosmarinic Acid)

A wide array of natural compounds, particularly polyphenols, have demonstrated potent anti-aggregation effects on Aβ(16-22). mdpi.comnih.govjst.go.jp Myricetin and rosmarinic acid are two such polyphenols that have been extensively studied for their inhibitory properties. mdpi.comnih.gov

Myricetin: This polyphenol has been shown to be a highly effective inhibitor of Aβ aggregation. mdpi.comnih.gov Molecular dynamics simulations reveal that myricetin interacts with both glutamic acid and phenylalanine residues of the Aβ(16-22) fragment. jst.go.jpjst.go.jp These interactions induce the formation of a helical structure in the peptide, which is incompatible with the β-sheet conformation required for aggregation. jst.go.jpjst.go.jp Myricetin primarily reduces the hydrophobic interactions between Aβ fragments. nih.gov

Rosmarinic Acid: Rosmarinic acid also effectively inhibits Aβ(16-22) aggregation, but through a different mechanism than myricetin. jst.go.jpjst.go.jp It primarily interacts with the charged residues, glutamic acid and lysine (B10760008), at the ends of the peptide fragment. jst.go.jpjst.go.jp This interaction disrupts the electrostatic attractions that are critical for the formation of the antiparallel β-sheet structure. mdpi.comnih.gov By reducing the hydrophilic interactions between Aβ fragments, rosmarinic acid hinders their aggregation. nih.gov It has also been shown to destabilize pre-formed Aβ fibrils. nih.govmdpi.com

Natural Compound Key Interaction Sites on Aβ(16-22) Primary Inhibition Mechanism Effect on Secondary Structure
Myricetin Glutamic acid (Glu22) and Phenylalanine (Phe) residues. jst.go.jpjst.go.jpReduces hydrophobic interactions between Aβ fragments. nih.govInduces helix formation. jst.go.jpjst.go.jp
Rosmarinic Acid Glutamic acid (Glu22) and Lysine (Lys16) residues. jst.go.jpjst.go.jpReduces hydrophilic interactions between Aβ fragments. nih.govDecreases β-sheet content and increases coil content. nih.gov

Exogenous Chemical Entities (e.g., Specific Ionic Liquids)

Ionic liquids (ILs), which are organic salts, have emerged as significant modulators of Beta-Amyloid (16-22) (Aβ(16-22)) aggregation. nih.gov Their effect is not monolithic; while some ILs promote amyloidogenesis, others are effective inhibitors. nih.gov The interaction is complex and depends on the specific chemical structures of the IL's cation and anion.

Studies have shown that the aggregation of Aβ(16-22) can be either enhanced or inhibited by different types of amine-based ILs. nih.gov For instance, primary amine ILs were found to have a higher efficiency in converting Aβ(16-22) peptides from monomers into amyloid fibrils, a phenomenon attributed to a greater degree of proton transfer. nih.gov Conversely, tertiary ammonium-based ILs have been shown to inhibit the fibrillation of the Aβ(16-22) peptide. researchgate.netresearchgate.net

The protic ionic liquid triethylammonium (B8662869) mesylate ([TEA]+[Ms]−) has been specifically identified as an inhibitor of Aβ(16-22) fibrillation. acs.org Molecular dynamics simulations revealed that [TEA]+[Ms]− weakens the hydrophobic core of the Aβ(16-22) aggregate by preventing the formation of strong inter-peptide contacts between phenylalanine residues. acs.org Furthermore, the nanostructuring of the aqueous IL solvent into IL-rich domains leads to the sequestration of Aβ(16-22) peptides at the IL-water interface, effectively dispersing them and hindering aggregation. acs.org This observation aligns with experimental studies showing a concentration-dependent suppression of Aβ(16-22) fibrillation by ILs. acs.org

The influence of the anion in triethylammonium-based ILs on Aβ(16-22) fibrillation kinetics has also been noted to follow a reverse Hofmeister trend. researchgate.netresearchgate.net

Table 1: Effect of Various Ionic Liquids on Beta-Amyloid (16-22) Aggregation

Ionic Liquid TypeCationAnionEffect on Aβ(16-22) AggregationReference
Amine-basedPrimary amineNot specifiedEnhances fibrillation nih.gov
Amine-basedTertiary ammoniumNot specifiedInhibits fibrillation researchgate.netresearchgate.net
ProticTriethylammoniumMesylateInhibits fibrillation acs.org
Imidazolium-based1-butyl-3-methylimidazoliumNot specifiedCan favor amyloidogenesis nih.gov

Rational Peptide Design Principles for Modulating Beta-Amyloid (16-22) Aggregation

Rational peptide design offers a powerful strategy to create molecules that can specifically interfere with the aggregation process of Aβ(16-22). This approach leverages the understanding of the molecular interactions driving amyloid formation to design inhibitors with improved efficacy and stability.

Impact of Site-Specific Amino Acid Substitutions and Mutations (e.g., E22Q)

Site-specific mutations within the Aβ(16-22) sequence can significantly alter its aggregation propensity and the structure of the resulting fibrils. One notable example is the E22Q (Dutch) mutation. Studies have shown that the Aβ(16-22) peptide with the E22Q mutation can display an unexpected antiparallel β-strand orientation in its intermediate states, which later transitions to the typical parallel β-strand arrangement found in fibrils. nih.gov This suggests that even a single amino acid substitution can alter the nucleation mechanism and the pathway of fibril assembly. nih.gov The design of peptide inhibitors often focuses on the central hydrophobic cluster (CHC) of the Aβ peptide, specifically residues 16-20, which are critical for aggregation. mdpi.com

Incorporation of D-Amino Acids and Stereoisomers

A promising strategy for developing peptide-based inhibitors is the incorporation of D-amino acids. Peptides containing D-amino acids are more resistant to proteolytic degradation, a crucial property for therapeutic applications. researchgate.nettandfonline.com Several studies have demonstrated that peptide inhibitors containing D-amino acid stereoisomers can effectively reduce Aβ aggregation. researchgate.netplos.org For example, substituting L-phenylalanine residues at positions 19 and/or 20 of the Aβ(14-23) fragment with their D-enantiomers was shown to interfere with the π-π stacking interactions that are crucial for fibril stability. plos.org While these D-amino acid-substituted peptides did not form Thioflavin T-positive aggregates themselves, they could be incorporated into full-length Aβ(1-42) fibrils and alter the toxicity of Aβ oligomers. plos.org

In a different context, inositol (B14025) stereoisomers have been investigated for their ability to inhibit amyloid formation. researchgate.net myo-, scyllo-, and epi-inositol have been shown to inhibit Aβ fibrillation in a stereospecific manner by stabilizing non-fibrillar β-sheet structures. researchgate.net Molecular dynamics simulations on Aβ(16-22) suggest that scyllo-inositol has a higher binding specificity for the phenylalanine-lined grooves on the surface of protofibrils, thereby disrupting their lateral stacking into mature fibrils. acs.org

N-Methylation and Cyclization Strategies

N-methylation of the peptide backbone is another effective strategy to disrupt the hydrogen bonding network required for β-sheet formation and subsequent aggregation. reading.ac.uk By introducing an N-methyl group at alternating residues, the self-assembly process can be effectively hindered. reading.ac.uk This modification can convert an amyloidogenic sequence into a non-amyloidogenic one that can still bind to the target peptide and inhibit its fibrillogenesis. bms.kr

Cyclization is a widely used strategy to enhance the stability and bioactivity of peptide inhibitors. researchgate.net Constraining the peptide chain through cyclization reduces its conformational flexibility, which can lead to tighter binding to the target and increased resistance to proteases. researchgate.netdokumen.pub Various cyclization methods, including head-to-tail, side-chain-to-side-chain, and backbone-to-side-chain, have been employed. researchgate.net For instance, cyclic peptides have been designed to mimic β-sheet structures, and one such compound based on residues 16-22 of the Aβ peptide was shown to delay Aβ aggregation even at sub-stoichiometric concentrations. rsc.org

Sequence-Based Design of Peptide Mimetics and Inhibitors

The design of peptide mimetics and inhibitors is often based on the self-recognition elements within the Aβ sequence, particularly the KLVFF motif (Aβ(16-20)). researchgate.net This sequence is known to be a key region for self-assembly. researchgate.net Peptide inhibitors have been developed by modifying the amino acids within and around these self-recognition elements. plos.org

Structure-based design approaches, utilizing crystal structures of Aβ fragments, have enabled the development of potent peptide inhibitors. nih.gov For example, using the structure of Aβ(16-22) as a model, researchers have designed capping peptides that can block fibril formation. nih.govgoogle.com These designed peptides often feature modifications to improve their efficacy, such as incorporating D-amino acids or conservative residue changes to enhance interactions with the target fibril. google.com

Table 2: Rationally Designed Peptide Inhibitors Targeting Beta-Amyloid (16-22) Aggregation

Design PrincipleExample ModificationMechanism of ActionReference
Site-Specific MutationE22QAlters aggregation pathway and intermediate structures nih.gov
D-Amino Acid IncorporationD-Phe at position 19/20Steric hindrance of π-π stacking, increased proteolytic stability researchgate.netplos.org
N-MethylationN-methylated residues in KLVFF-based peptidesDisruption of β-sheet hydrogen bonding reading.ac.ukbms.kr
CyclizationHead-to-tail cyclized peptidesConformational constraint, increased stability and binding affinity researchgate.netrsc.org
Sequence-Based MimeticsPeptides based on KLVFF motifCompetitive binding to self-recognition elements plos.orgresearchgate.net

Advanced Methodologies in Beta Amyloid 16 22 Research

Computational Biophysical Approaches for Simulating Beta-Amyloid (16-22) Systems

A variety of sophisticated computational methods are employed to overcome the significant timescale and sampling challenges inherent in simulating protein aggregation. These techniques range from high-resolution atomic-level models to more simplified representations that allow for the exploration of larger systems and longer biological events.

All-atom MD simulations provide the most detailed view of molecular processes by explicitly representing every atom in the system, including the peptide and surrounding solvent molecules. aip.org This high level of resolution is crucial for understanding the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that drive the aggregation of Aβ(16-22). nih.gov Simulations have been performed to observe the aggregation process of 100 Aβ(16-22) peptides at air-water interfaces, revealing that peptides first migrate to the interface, which increases their concentration and accelerates the formation of antiparallel β-sheets. aip.orgnih.gov These studies highlight how hydrophilic-hydrophobic interfaces can catalyze oligomer formation. nih.gov

The choice of the molecular mechanics force field is critical, as it significantly influences the simulation outcomes. rsc.orgnih.gov Comparative studies have investigated the effects of numerous widely used force fields on the dimerization of Aβ(16-22), finding that some (e.g., AMBER99) strongly favor helical structures, while others rapidly form β-sheets. rsc.orgnih.gov Force fields like AMBER99-ILDN, AMBER14SB, and various CHARMM versions have been identified as providing a good balance for studying amyloid assembly, capturing both structural and kinetic aspects appropriately. nih.gov All-atom simulations have also been instrumental in studying the stability of pre-formed Aβ(16-22) oligomers and the mechanism of fibril elongation, often referred to as the "dock-and-lock" mechanism. aip.org Furthermore, these simulations have been used to investigate how external molecules, such as ATP, can interact with and disrupt Aβ(16-22) prefibrillar aggregates. acs.orgnih.gov

Study FocusSystem Size / ComplexityKey FindingsReferences
Aggregation at Air-Water Interface100 Aβ(16-22) peptides in explicit waterPeptides accumulate at the interface, accelerating aggregation and the formation of antiparallel β-sheets. aip.orgnih.gov
Force Field ComparisonAβ(16-22) dimer and trimerDifferent force fields (AMBER, GROMOS, OPLS) yield significantly different secondary structures and free energy landscapes. rsc.orgnih.gov
Effect of ATP on AggregationAβ(16-22) prefibrils with ATPATP interacts with the peptide via hydrogen bonding and π-π stacking, preventing aggregation. acs.orgnih.gov
Aggregation at Hydrophilic-Hydrophobic Interfaces100 Aβ(16-22) peptidesThe peptide's amphipathic nature drives it to interfaces, where aggregation is enhanced. mdpi.com

While all-atom simulations offer high detail, their computational cost limits them to relatively short timescales and small system sizes. pnas.org Coarse-grained (CG) models address this limitation by representing groups of atoms as single interaction sites, or "beads." pnas.orgpnas.org This simplification reduces the system's degrees of freedom, enabling simulations to access microseconds or longer and involve hundreds or even thousands of peptides. pnas.orgresearchgate.net

CG-MD simulations have been pivotal in studying large-scale phenomena in Aβ(16-22) aggregation. For instance, they have been used to construct a temperature-concentration phase diagram, revealing that the only thermodynamically stable phases are the monomeric solution and the macroscopic fibril. pnas.orgpnas.orgresearchgate.net These simulations successfully predicted the temperature-dependent solubility of Aβ(16-22), which was in good agreement with experimental measurements. pnas.org Other studies have used CG-MD to explore the effects of macromolecular crowding on aggregation. nih.govacs.org These simulations showed that crowders can significantly impact both oligomer and fibril formation, with the size and volume fraction of the crowders playing a key role. nih.govacs.org CG models have also been developed to investigate how ionic liquids inhibit aggregation by weakening the hydrophobic core of Aβ(16-22) aggregates. nih.govacs.org

Study FocusCG Model / MethodKey FindingsReferences
Thermodynamic Phase DiagramPRIME20 coarse-grained modelDetermined the equilibrium phase diagram, showing solution and fibril phases as the only stable states. pnas.orgpnas.orgresearchgate.net
Macromolecular CrowdingDiscontinuous MD (DMD) with PRIME20Crowder size and volume fraction significantly alter aggregation kinetics and oligomer distribution. nih.govacs.org
Inhibition by Ionic LiquidsProMPT CG force fieldTriethylammonium (B8662869) mesylate inhibits aggregation by weakening hydrophobic interactions and sequestering peptides. nih.govacs.org
Hydrodynamic EffectsLattice Boltzmann Molecular Dynamics (LBMD)Hydrodynamic interactions accelerate the aggregation process and influence the morphology of large aggregates. researchgate.net

A major challenge in simulating aggregation is the rugged free energy landscape, characterized by numerous deep minima (stable/metastable states) separated by high energy barriers. aip.orgrsc.org Standard MD simulations can become trapped in these minima, failing to adequately sample the full conformational space. Enhanced sampling techniques are a class of methods designed to overcome these barriers and accelerate the exploration of rare events. nih.govfrontiersin.org

Metadynamics: This technique accelerates sampling by adding a history-dependent bias potential to the system's Hamiltonian, which discourages the simulation from revisiting previously explored regions of the conformational space. figshare.comacs.org Well-tempered parallel-bias metadynamics has been applied to Aβ(16-22) monomers to study how denaturants and osmolytes (like urea (B33335) and TMAO) affect their conformational ensembles. figshare.comacs.org These studies found that substances favoring extended peptide structures are likely to suppress amyloid formation. figshare.comacs.org

Umbrella Sampling: This method is used to calculate the free energy profile, or potential of mean force (PMF), along a specific reaction coordinate. rsc.org The simulation is run in a series of "windows," each biased to sample a particular region of the reaction coordinate. By combining the results from all windows, a continuous free energy landscape is constructed. Umbrella sampling has been used to study the conformational transition of the Aβ(16-22) dimer from a β-sheet to an α-helix in the presence of ionic liquids and to investigate the disruption of preformed fibrils by molecules like ATP. acs.orgnih.govrsc.orgrsc.orgresearchgate.net

Replica Exchange Molecular Dynamics (REMD): In REMD, multiple non-interacting copies (replicas) of the system are simulated in parallel at different temperatures. rsc.org Periodically, configurations are exchanged between replicas at adjacent temperatures. mdpi.com This allows replicas at high temperatures, which can easily cross energy barriers, to pass their conformations to low-temperature replicas, thereby ensuring effective sampling of the low-energy states. rsc.org REMD has been extensively used to study Aβ(16-22) oligomerization, from dimers and trimers up to octamers, revealing the stability of various structures like β-barrels and bilayer β-sheets. rsc.orgmdpi.comacs.org Variants like Replica Exchange with Solute Tempering (REST) and Replica Permutation with Solute Tempering (RPST) have been applied to more efficiently study the interaction of Aβ(16-22) with inhibitors like polyphenols. chemrxiv.orgnih.govjst.go.jp

While MD simulations generate vast amounts of trajectory data, extracting a clear, mechanistic understanding of the aggregation process can be challenging. acs.org Markov State Models (MSMs) are a powerful analytical framework for addressing this. pnas.orgnih.gov MSMs coarse-grain the complex dynamics into a set of discrete conformational states and the transition probabilities between them. acs.orgnih.gov By analyzing this model, one can extract long-timescale kinetic information, such as rates, pathways, and the populations of metastable intermediates, directly from a large number of short, independent MD simulations. pnas.orgnih.gov

MSMs have been successfully applied to characterize the early aggregation pathways of Aβ(16-22). acs.orgnih.gov These models have identified that dimeric forms can exist as either globular random-coils or extended β-strand conformations and that antiparallel β-sheets are the most common secondary structure in early oligomers. nih.gov A multiscale approach combining numerous atomistic simulations with MSM construction has been used to provide a comprehensive description of Aβ(16-22) fibril elongation. pnas.orgnih.gov The results showed that the peptide spends most of its time in kinetically trapped, misregistered β-sheet states, highlighting the importance of describing the complete energy landscape to understand fibril growth kinetics. pnas.orgnih.gov

Lattice Monte Carlo (MC) simulations offer a highly efficient, albeit simplified, approach to studying protein aggregation over timescales that are completely inaccessible to even coarse-grained MD. aip.orgresearchgate.net In this method, amino acid residues are confined to the vertices of a grid or lattice, and the simulation proceeds by attempting random moves of the peptide chains, which are then accepted or rejected based on a probabilistic criterion that ensures correct statistical sampling. nih.govresearchgate.net

This technique is particularly well-suited to capturing the diverse pathways leading to large fibrillar structures. aip.orgresearchgate.net A study exploring the aggregation of ten Aβ(16-22) peptides using 65 lattice MC simulations, each running for billions of steps, was able to reveal the multistep molecular mechanisms of fibril formation. aip.orgresearchgate.net The simulations identified a diversity of pathways leading to the final fibril state, as well as the existence of conformational traps that can slow down the aggregation process. aip.orgresearchgate.net Other MC simulations using off-lattice, atomic-level models have also been used to investigate the formation of Aβ(16-22) oligomers, finding that while isolated peptides are random coils, systems with multiple chains readily form aggregates with high β-sheet content. nih.gov

Understanding the thermodynamic driving forces is fundamental to predicting the aggregation process. pnas.org Computational methods are essential for mapping the free energy landscape of Aβ(16-22) aggregation, which describes the relative stability of all possible conformational states. nih.gov The calculation of such landscapes provides a complete picture of the delicate balance between different monomeric and oligomeric conformations. nih.gov

Several of the aforementioned techniques contribute directly to these computations. Enhanced sampling methods like Umbrella Sampling and Metadynamics are explicitly designed to compute free energy profiles along chosen reaction coordinates, revealing the heights of energy barriers between states. rsc.orgacs.org REMD simulations provide the necessary sampling to construct free energy landscapes as a function of various order parameters, such as the radius of gyration or β-sheet content, allowing for the identification of the most stable dimer and trimer conformations. rsc.orgnih.gov CG-MD simulations coupled with classical nucleation theory have been used to calculate a full temperature-concentration thermodynamic phase diagram for Aβ(16-22). pnas.orgresearchgate.net Furthermore, Markov State Models can be used to derive the free energy landscape from kinetic data, showing the relative stabilities of misregistered and in-register states during fibril growth. pnas.org These computational approaches collectively reveal a complex energy landscape where aggregation is dominated by kinetic traps, and fibril formation proceeds through a hierarchy of metastable oligomeric states. pnas.orgpnas.org

Experimental Biophysical Characterization Techniques for Beta-Amyloid (16-22) Aggregates

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for Fibril Structure

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-crystalline method for determining the atomic-level structure of insoluble aggregates like amyloid fibrils. case.edu For Aβ(16-22), ssNMR has been instrumental in elucidating the peptide's conformation and supramolecular organization within the fibril. researchgate.netacs.org

Key findings from ssNMR studies of Aβ(16-22) fibrils indicate a well-ordered β-strand conformation that spans the hydrophobic segment from Leu17 to Ala21. nih.govresearchgate.netacs.org Two-dimensional (2D) 13C-13C chemical shift correlation spectroscopy has enabled nearly complete assignment of backbone and side-chain signals, revealing sharp resonance lines (<2 ppm) that signify a highly ordered structure, almost comparable to peptide crystals. researchgate.netacs.org

A crucial insight provided by ssNMR techniques, such as 13C multiple-quantum (MQ) NMR and 13C/15N rotational echo double-resonance (REDOR), is the antiparallel organization of the β-sheets within the Aβ(16-22) fibrils. researchgate.netacs.orgpnas.org This is a notable distinction from the in-register parallel β-sheet structures commonly observed in fibrils formed by the full-length Aβ peptides. case.edunih.govpnas.org This highlights how the supramolecular arrangement can depend on the specific peptide sequence. researchgate.netacs.org Interestingly, research has also shown that early-stage Aβ(16-22) aggregates may adopt a parallel β-sheet structure, which then transitions to the antiparallel conformation as the fibrils mature. researchgate.net

Table 1: ssNMR Structural Findings for Aβ(16-22) Fibrils

Structural Feature Observation ssNMR Technique(s)
Peptide Conformation β-strand from Leu17 to Ala21 2D 13C-13C Correlation Spectroscopy
Structural Order High, with 13C NMR line widths <2 ppm 1D and 2D Spectra of Labeled Samples
β-Sheet Organization Antiparallel 13C MQ NMR, 13C/15N REDOR

| Structural Transition | Early parallel β-sheets mature into antiparallel fibrils | AFM-Infrared Nanospectroscopy, ssNMR |

Electron Microscopy (Transmission Electron Microscopy - TEM, Cryo-Electron Microscopy - Cryo-EM) for Morphology

Electron microscopy (EM) is indispensable for visualizing the morphology of Aβ(16-22) aggregates. Transmission Electron Microscopy (TEM) has consistently shown that Aβ(16-22) forms highly ordered, unbranched fibrils upon incubation in aqueous solutions. nih.govnih.govresearchgate.net These fibrils are typically several micrometers in length with diameters of approximately 5-10 nm. nih.gov

TEM has been used to validate fibril formation in numerous studies, often in conjunction with other techniques. researchgate.netpnas.org For instance, TEM has confirmed that Aβ(16-22) rapidly forms fibrils within minutes under certain conditions. researchgate.net It has also been used to observe the morphological evolution from early oligomers and flake-like structures to mature fibrils. researchgate.netacs.org Studies combining TEM with thermodynamic analysis have successfully correlated predicted fibril formation at specific temperatures and concentrations with direct visualization of the resulting morphologies. pnas.orgpnas.org

Cryo-Electron Microscopy (cryo-EM), which allows for the observation of specimens in their near-native, hydrated state, has provided high-resolution structural insights into amyloid fibrils. While much of the high-resolution cryo-EM work has focused on full-length Aβ, the morphological data for Aβ(16-22) from TEM provides essential context for interpreting higher-resolution structural models derived from other methods like ssNMR and X-ray diffraction. frontiersin.org

Table 2: Morphological Characteristics of Aβ(16-22) Aggregates by TEM

Aggregate Type Morphological Description Typical Dimensions
Early Aggregates Oligomers, flake-like structures Variable, nanoscale
Protofibrils Short, thin filaments Lengths ~10-20 nm

| Mature Fibrils | Long, unbranched, highly ordered filaments | Diameter ~5-10 nm, Length up to several µm |

X-ray Diffraction (XRD) for Structural Organization

X-ray diffraction (XRD), particularly from fibril samples, provides key information about the periodic structures within amyloid aggregates. For Aβ(16-22) fibrils, XRD patterns exhibit characteristic reflections confirming the "cross-β" architecture, which is the hallmark of amyloid. nih.govnih.govresearchgate.net

The diffraction patterns typically show two prominent reflections:

A sharp reflection at approximately 4.7 Å, which corresponds to the inter-strand spacing within a β-sheet. pnas.org

A broader reflection around 9.9 Å, which is attributed to the inter-sheet distance, or the spacing between the layers of β-sheets. pnas.org

These findings from XRD are highly consistent with the structural model of stacked β-sheets derived from ssNMR. researchgate.netpnas.org The 4.7 Å spacing is a direct measure of the hydrogen-bonding distance between adjacent peptide backbones in a β-strand arrangement. Microcrystal X-ray diffraction has further confirmed the antiparallel β-sheet structure in Aβ(16-22) fibrils. aip.org In one study, the X-ray crystallographic structure of a macrocyclic β-sheet containing Aβ(16-22) revealed a double-walled nanotube assembly with a resolution of 2.1 Å. acs.orgrcsb.org

Table 3: Key X-ray Diffraction Spacings for Aβ(16-22) Fibrils

Reflection Spacing (Å) Structural Interpretation
Inter-strand ~4.7 Distance between adjacent β-strands within a sheet

| Inter-sheet | ~9.9 | Distance between stacked β-sheet layers |

Atomic Force Microscopy (AFM) for Real-Time Aggregation Monitoring

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface topography of aggregates at the nanoscale. A significant advantage of AFM is its ability to operate in liquid environments, enabling the real-time monitoring of the Aβ(16-22) aggregation process. researchgate.netacs.orgnih.gov

In situ AFM studies have provided direct evidence of the dynamic nature of Aβ(16-22) aggregation. researchgate.netacs.orgpnas.org These studies have captured the entire aggregation pathway, starting from the rapid formation of small oligomers and flake-like structures from monomers. researchgate.netacs.orgnih.gov A key finding is that these early, flake-like structures can be unstable, transient intermediates that may dissolve and reorganize into more stable protofibrils and eventually mature fibrils. researchgate.netacs.org

AFM has also been used to confirm fibril elongation as a dominant growth mechanism and to visualize the final, mature fibril networks. researchgate.netnih.govthno.org The combination of AFM with infrared nanospectroscopy (AFM-IR) has been particularly insightful, revealing structural transitions during aggregation, such as the shift from parallel β-sheets in early oligomers to antiparallel β-sheets in mature fibrils. researchgate.net

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and aggregates in a solution. It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. Larger particles move more slowly, leading to slower fluctuations in scattered light intensity.

In the context of Aβ(16-22) research, DLS can provide valuable information about the initial stages of aggregation, tracking the increase in the hydrodynamic radius of particles as monomers assemble into oligomers and larger aggregates. While mature fibrils often become too large and heterogeneous for accurate DLS analysis, the technique is well-suited for characterizing the soluble, pre-fibrillar species that are thought to be highly relevant in disease pathology.

DLS measurements can complement other techniques by providing a quantitative measure of the size distribution of aggregates over time. For example, it can be used alongside ThT fluorescence to correlate the appearance of larger aggregates with the kinetics of fibril formation. mdpi.com Studies on other amyloid peptides have shown how DLS can reveal complex aggregation kinetics, identifying the presence of different aggregate populations throughout the process. mdpi.com

Table of Compounds

Compound Name
Beta-Amyloid (16-22) (Aβ(16-22))
N-acetyl-Lys-Leu-Val-Phe-Phe-Ala-Glu-NH2
Thioflavin T (ThT)
Leu17
Ala21
Lys16
Glu22

Integrated Computational-Experimental Frameworks for Comprehensive Understanding

The study of Beta-Amyloid (16-22) (Aβ(16-22)) self-assembly into oligomers and fibrils is a complex challenge due to the transient, heterogeneous, and multi-scale nature of the aggregation process. leeds.ac.uk Neither computational nor experimental methods alone can fully capture the entire pathway from disordered monomers to ordered amyloid structures. nih.govacs.org Consequently, researchers have increasingly adopted integrated frameworks that combine the predictive power of computational simulations with the empirical validation of experimental techniques. leeds.ac.ukacs.org This synergistic approach provides a more comprehensive understanding by allowing computational models to be validated against real-world data, while experiments can be guided and interpreted by simulation-derived insights. nih.gov

Molecular dynamics (MD) simulations, at both all-atom and coarse-grained levels, are powerful tools for exploring the conformational dynamics and early aggregation events that are often difficult to capture experimentally. frontiersin.orgmdpi.com These simulations can reveal detailed information about peptide-peptide interactions, the role of solvent, and the influence of environmental factors like interfaces or molecular crowding. aip.orgresearchgate.net However, the accuracy of these simulations depends heavily on the force fields used and the achievable timescales. nih.govfrontiersin.org

Experimental techniques such as solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, X-ray diffraction, Atomic Force Microscopy (AFM), and Transmission Electron Microscopy (TEM) provide critical structural and morphological data on the aggregated states. nih.govfrontiersin.orgpnas.orgacs.org ssNMR can elucidate atomic-level details of fibril structure, while AFM and TEM visualize the morphology of oligomers and mature fibrils. nih.govacs.orguzh.ch These experimental results serve as essential benchmarks for validating and refining computational models. pnas.orgnih.gov

A notable example of this synergy is the determination of the Aβ(16-22) fibril structure. High-temperature MD simulations first indicated that an antiparallel β-sheet organization is the most stable conformation for Aβ(16-22) oligomers. pnas.org This computational prediction was subsequently confirmed by experimental data from solid-state NMR and X-ray diffraction, which also showed an antiparallel β-sheet arrangement within the fibrils. pnas.orgacs.org The ssNMR data further revealed that the β-strand conformation spans the entire hydrophobic core from Leu17 to Ala21. acs.org

The influence of interfaces on aggregation is another area where integrated approaches have yielded significant insights. All-atom MD simulations of Aβ(16-22) at an air-water interface observed a detailed two-layer aggregation mechanism. mdpi.comaip.org While experiments could confirm the general phenomenon of peptide adsorption in multiple layers at the interface, the simulations provided a level of detail, such as the finding that β-sheet formation occurs predominantly in the second layer, that was not experimentally accessible. aip.org Similarly, the combination of Lattice Boltzmann Molecular Dynamics (LBMD) simulations with experimental observations showed that hydrodynamic interactions significantly impact the aggregation process, promoting the fusion of oligomers and leading to branched, disordered fibril-like structures that have been seen experimentally. researchgate.net

Integrated frameworks have also been crucial in understanding the thermodynamics and kinetics of aggregation. Coarse-grained models and discontinuous molecular dynamics (DMD) simulations have been used to construct a temperature-concentration phase diagram for Aβ(16-22). pnas.org This computational work successfully predicted the peptide's solubility over a range of temperatures, with results that showed good agreement with experimental measurements. pnas.org Furthermore, simulations investigating the effects of macromolecular crowding on Aβ(16-22) aggregation revealed an enhancement of the process, a finding that was consistent with experimental work. frontiersin.org

The tables below summarize the complementary nature of these methods and key findings derived from their integrated application.

Table 1: Complementary Roles of Computational and Experimental Methods in Aβ(16-22) Research

Methodology Primary Role & Insights Provided Integration with Other Methods Supporting Citations
Computational Methods
Molecular Dynamics (MD)Simulates atomic-level movements; predicts stable conformations, interaction energies, and early aggregation pathways.Provides theoretical models for experimental validation (e.g., by NMR, AFM). Uses experimental data to refine force fields. frontiersin.orgaip.orgpnas.orgnih.gov
Coarse-Grained (CG) MDSimulates larger systems and longer timescales by simplifying molecular representations; studies thermodynamics and kinetics of aggregation.Predictions (e.g., solubility, effects of crowding) are compared with experimental kinetic and thermodynamic data. frontiersin.orgpnas.org
Lattice Monte CarloExplores diverse pathways and conformational traps over very long timescales to understand the full oligomerization process.Complements shorter-timescale MD and experimental methods that capture specific states (monomer, fibril) but not the full transition. aip.org
Experimental Methods
Solid-State NMR (ssNMR)Determines atomic-resolution structure of solid-state samples, such as amyloid fibrils; identifies β-sheet arrangement (parallel/antiparallel).Confirms or refutes structural models predicted by MD simulations. Provides structural constraints for building computational models. frontiersin.orgpnas.orgacs.org
X-ray DiffractionProvides information on periodic structures within fibrils, such as inter-strand and inter-sheet spacing.Validates the overall packing and dimensions of fibril models generated through simulations. pnas.orgacs.org
Atomic Force Microscopy (AFM)Visualizes the surface morphology of aggregates (oligomers, protofibrils, fibrils) at the nanoscale.Provides morphological data (e.g., fibril height, shape) to compare with the final structures obtained from large-scale simulations. acs.orgnih.govresearchgate.net
Transmission Electron Microscopy (TEM)Images the overall shape and structure of highly ordered fibrils, confirming their amyloid nature.Complements AFM and provides visual confirmation of fibrillar structures predicted or studied in simulations. nih.govfrontiersin.orgaip.org

Table 2: Key Findings from Integrated Studies on Aβ(16-22)

Research Focus Computational Method(s) Experimental Method(s) Key Integrated Finding Supporting Citations
Fibril Structure Determination High-Temperature MDSolid-State NMR, X-ray DiffractionMD simulations predicted a stable antiparallel β-sheet organization, which was subsequently confirmed by NMR and X-ray data. pnas.orgacs.org
Aggregation at Interfaces All-Atom MDGeneral experimental observationsSimulations revealed a detailed two-layer aggregation at the air-water interface, with β-sheet formation favored in the second layer, complementing broader experimental findings. mdpi.comaip.org
Effect of Hydrodynamics Lattice Boltzmann MD (LBMD)Electron MicroscopyLBMD showed that hydrodynamic interactions favor the fusion of oligomers, leading to branched fibril-like structures that have been observed experimentally. researchgate.net
Thermodynamic Stability Coarse-Grained DMDSolubility AssaysSimulations were used to calculate a thermodynamic phase diagram, and the predicted temperature-dependent solubility agreed well with experimental measurements. pnas.org
Inhibition Mechanisms Replica Permutation MDGeneral biochemical assaysSimulations elucidated how polyphenols like myricetin (B1677590) and rosmarinic acid interact with Aβ(16-22) to inhibit aggregation through different mechanisms, explaining experimental observations. nih.gov

Broader Implications and Future Research Directions in Beta Amyloid 16 22 Studies

Derivation of Universal Principles of Amyloid Assembly from Beta-Amyloid (16-22) Investigations

Research on Aβ(16-22) has been instrumental in uncovering general principles that govern the self-assembly of amyloid peptides. As one of the shortest fibril-forming fragments of the full-length beta-amyloid peptide, it acts as a useful model for physical studies of amyloid fibril formation. researchgate.netacs.org

A key insight from molecular dynamics simulations is the potential for a universal assembly mechanism for this class of peptides, characterized by a structural transition from a random coil to an α-helix and finally to a β-strand conformation. nih.gov This process highlights that aggregation is not a simple monomer-to-fibril transition but involves intermediate, partially structured states. The fibrillation kinetics of Aβ(16-22) have been described by the nucleation-elongation model, where the formation of a primary nucleus is the rate-limiting step. nih.govacs.org Experimental and theoretical analyses estimate this nucleus to be composed of approximately 6-7 peptide molecules. nih.gov

Studies on Aβ(16-22) have underscored the critical interplay of different intermolecular forces in driving aggregation. Both hydrophobic interactions, particularly involving the central hydrophobic core (CHC) of residues LVFFA, and electrostatic interactions between the terminal Lys16 and Glu22 residues are crucial for the formation and stabilization of the characteristic antiparallel β-sheet structure. nih.govnih.govmdpi.com The high degree of structural order observed in Aβ(16-22) fibrils, approaching that of peptide crystals, further suggests that amyloid formation is a highly specific process. researchgate.netacs.org These fundamental findings on structural transitions and driving forces are considered applicable to the aggregation of other amyloidogenic proteins. nih.gov

Development of Rational Design Strategies for Novel Amyloid Aggregation Modulators

The simplified structure of Aβ(16-22) makes it an ideal target for the rational design and testing of molecules that can modulate amyloid aggregation. acs.org These strategies aim to interfere with the self-assembly process, providing a basis for potential therapeutic interventions for Alzheimer's disease. mazums.ac.irnih.gov

One major strategy involves creating peptide-based inhibitors derived from the Aβ(16-22) sequence itself. mazums.ac.ir By modifying the native sequence—for instance, by replacing amino acids to enhance solubility or introduce electrostatic repulsion—researchers have developed peptides that can bind to Aβ and prevent its aggregation. mazums.ac.ir An example is the peptide KLVFWAK, where substitutions for tryptophan and lysine (B10760008) were made to increase solubility and inhibit self-aggregation. mazums.ac.ir Another approach involves N-methylation of the peptide backbone, which can block the formation of β-sheet structures. nih.gov

Non-peptidic small molecules have also been developed. Polyphenolic compounds, such as myricetin (B1677590) and rosmarinic acid, have been shown to inhibit Aβ(16-22) aggregation. mdpi.comjst.go.jpnih.gov Molecular dynamics simulations suggest they act through different mechanisms: myricetin interacts with phenylalanine and glutamic acid, inducing a helical structure that is incompatible with β-sheet formation, while rosmarinic acid interacts with lysine and glutamic acid, disrupting the key electrostatic interactions between peptides. mdpi.comjst.go.jpnih.gov The insights from these studies have allowed for the design of non-peptidic inhibitors based on pharmacophore motifs identified from the peptide's side-chain structure. researchgate.net

Modulator ClassExample(s)Proposed Mechanism of ActionReference
Peptide-Based InhibitorsKLVFWAK, N-methylated peptidesBinds to Aβ, enhances solubility, and introduces electrostatic repulsion to prevent self-aggregation by blocking β-sheet formation. mazums.ac.irnih.gov
PolyphenolsMyricetin, Rosmarinic AcidMyricetin induces helical structures; Rosmarinic acid disrupts electrostatic interactions between Lys16 and Glu22. mdpi.comjst.go.jp
NanoparticlesHydrophilic fullerene derivatives (f-Gd@C82)Introduces structural disorder to inhibit or reverse Aβ aggregation. wjarr.com
Cyclic Peptidescyclo[-Lys-Leu-Val-Phe-Phe-]Identifies key pharmacophore motifs for designing non-peptidic inhibitors. researchgate.net

Unresolved Questions and Challenges in Beta-Amyloid (16-22) Self-Assembly Research

Despite significant progress, several key questions and challenges remain in the study of Aβ(16-22) and, by extension, amyloid aggregation in general. A major challenge lies in the experimental characterization of the early oligomeric species that form during aggregation. nih.gov These intermediates are often transient, heterogeneous, and exist in low concentrations, making them difficult to study with traditional biophysical methods. nih.gov While it is widely believed these oligomers are the primary toxic species, their exact structure and the mechanism by which they exert toxicity are still not fully understood. nih.gov

Another significant hurdle is the inherent complexity of simulating the aggregation process computationally. researchgate.net Researchers face three main problems:

Force Field Accuracy: The accuracy of current force fields used in molecular dynamics simulations is often insufficient to perfectly model the subtle energetic balance of amyloid aggregation. researchgate.netnih.gov Different force fields can yield different results, with some overstabilizing certain secondary structures like α-helices. nih.gov

Peptide Concentration: Simulations typically use peptide concentrations that are orders of magnitude higher than those found in biological systems. researchgate.net This discrepancy can affect the aggregation pathways and the morphology of the resulting aggregates. researchgate.net

Timescale Limitations: All-atom molecular dynamics simulations are computationally expensive, limiting them to observing the very early stages of aggregation over nanosecond to microsecond timescales. researchgate.netpnas.org This makes it difficult to simulate the complete formation of a mature fibril, a process that can take hours to weeks in vitro. pnas.org

Furthermore, fundamental questions regarding the inhibition of aggregation persist. For peptide inhibitors that can also self-aggregate, identifying the active form of the inhibitor and controlling its homogeneity is a significant challenge. nih.gov Understanding how inhibitors can effectively block toxicity in a complex biological environment remains a critical goal for translating laboratory findings into effective therapies. nih.gov

Prospects for Methodological Advancements in Biophysical and Computational Characterization

Addressing the existing challenges in Aβ(16-22) research necessitates the continuous development of advanced experimental and computational methods.

Biophysical Characterization: Solid-state Nuclear Magnetic Resonance (ssNMR) has proven to be a powerful technique for providing high-resolution structural details of Aβ(16-22) fibrils, demonstrating that they possess a well-ordered conformation with an antiparallel β-sheet organization. researchgate.netacs.org Future advancements in ssNMR, coupled with techniques like cryo-electron microscopy (cryo-EM), will be crucial for elucidating the structures of more transient and polymorphic amyloid species, including the elusive toxic oligomers.

Computational Characterization: Molecular dynamics (MD) simulations are indispensable for providing atomistic insights into aggregation pathways. aip.org The future of computational studies lies in several key areas:

Enhanced Sampling Methods: Techniques like Replica Exchange Molecular Dynamics (REMD) and its variants (e.g., REST, RPST) allow for more efficient exploration of the conformational landscape of peptides, overcoming some of the timescale limitations of conventional MD. jst.go.jpfrontiersin.org

Coarse-Grained (CG) Models: CG models, which simplify the representation of the peptide, enable simulations of larger systems with more molecules over longer timescales. pnas.orgfrontiersin.org These models have successfully predicted properties like the solubility of Aβ(16-22) and the effects of macromolecular crowding. pnas.orgfrontiersin.org

Improved Force Fields: Continued refinement of all-atom force fields is essential for more accurately simulating the physics of peptide-peptide and peptide-solvent interactions, leading to more reliable predictions of aggregation behavior. nih.gov

Multiscale Modeling: Integrating data from different levels of theory, from quantum mechanics to coarse-grained models, will provide a more complete picture of the aggregation process. Combining simulation data with experimental results will be key to validating and refining computational models. mdpi.com

These methodological advancements will be vital for resolving the outstanding questions about Aβ(16-22) assembly, improving the rational design of inhibitors, and ultimately translating this fundamental knowledge into tangible benefits for human health. scirp.org

Q & A

Q. What are the key structural features of Beta-Amyloid (16-22) (KLVFFAE) that influence its aggregation propensity?

Beta-Amyloid (16-22) adopts β-sheet-rich conformations driven by hydrophobic interactions (e.g., LVFFA motif) and hydrogen bonding. Techniques like circular dichroism (CD) spectroscopy and X-ray crystallography are used to analyze secondary structure. Computational tools, such as molecular dynamics (MD) simulations, help map conformational stability under varying solvent conditions .

Q. Which experimental techniques are most reliable for characterizing Beta-Amyloid (16-22) aggregation kinetics?

Thioflavin T (ThT) fluorescence assays monitor fibril formation, while transmission electron microscopy (TEM) visualizes fibril morphology. For quantitative kinetic analysis, use stopped-flow mixing combined with light scattering. Ensure pH and ionic strength are standardized to minimize variability .

Q. How can researchers ensure reproducibility in Beta-Amyloid (16-22) experimental protocols?

Q. What computational models best predict the oligomerization pathways of Beta-Amyloid (16-22)?

Coarse-grained MD simulations and replica exchange molecular dynamics (REMD) are effective for modeling early-stage aggregation. Studies show that hydrophobic clusters (e.g., residues 17–20) initiate nucleation, while electrostatic interactions modulate fibril elongation . Validate predictions using mutagenesis (e.g., substituting phenylalanine with polar residues) .

Q. How can contradictions in Beta-Amyloid (16-22) aggregation data across studies be resolved?

Discrepancies often arise from variations in peptide synthesis (e.g., racemization during solid-phase synthesis) or solvent conditions (e.g., pH-induced charge effects). Conduct meta-analyses comparing datasets under standardized parameters (e.g., 37°C, pH 7.4) and report confidence intervals for kinetic rates .

Q. What experimental approaches are suitable for studying cross-seeding between Beta-Amyloid (16-22) and other amyloidogenic peptides?

Use fluorescence resonance energy transfer (FRET) to monitor heterotypic fibril growth. Preformed seeds of Aβ16-22 can be incubated with full-length Aβ42 to assess seeding efficiency. Control for seed concentration and sonication-induced fragmentation .

Q. How do post-translational modifications (e.g., phosphorylation) alter Beta-Amyloid (16-22) aggregation dynamics?

Incorporate phosphorylated residues (e.g., Ser26) via solid-phase peptide synthesis and compare aggregation kinetics with wild-type peptides. Use NMR spectroscopy to identify structural perturbations and surface plasmon resonance (SPR) to quantify binding affinity changes .

Q. What statistical methods are recommended for analyzing Beta-Amyloid (16-22) aggregation data with high variability?

Apply non-linear regression models (e.g., sigmoidal curve fitting for ThT data) and bootstrapping to estimate uncertainty. Principal component analysis (PCA) can reduce dimensionality in datasets with multiple variables (e.g., pH, temperature) .

Methodological Considerations

Q. How should researchers optimize solvent conditions for Beta-Amyloid (16-22) studies?

Test a range of ionic strengths (50–200 mM NaCl) and pH levels (5.0–8.0) to mimic physiological or pathological environments. Use dynamic light scattering (DLS) to monitor peptide solubility and avoid artifact-prone conditions (e.g., extreme pH-induced denaturation) .

Q. What guidelines should be followed for depositing Beta-Amyloid (16-22) data in public repositories?

Upload raw kinetic data, MD simulation trajectories, and structural coordinates to platforms like Zenodo or the Protein Data Bank (PDB). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets using DOIs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.